molecular formula C15H19N3 B11739173 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B11739173
M. Wt: 241.33 g/mol
InChI Key: INMPTAQKTYAFTK-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions using reagents like diazomethane.

    Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the phenylethyl group.

    1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine: Lacks the cyclopropyl group.

    3-cyclopropyl-1H-pyrazol-5-amine: Lacks both the methyl and phenylethyl groups.

Uniqueness

The presence of the cyclopropyl, methyl, and phenylethyl groups in 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may confer unique chemical and biological properties, such as increased stability, specific binding affinities, or distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C15H19N3/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3

InChI Key

INMPTAQKTYAFTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3

Origin of Product

United States

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